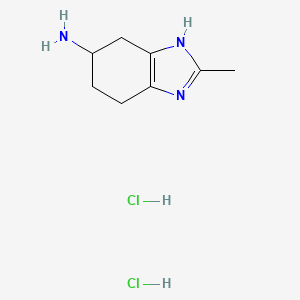

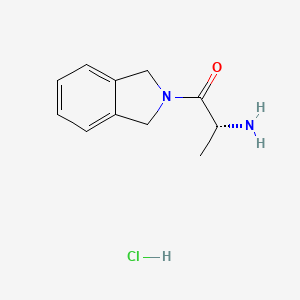

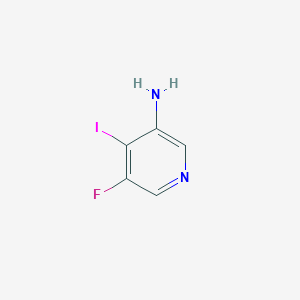

![molecular formula C14H24N2O6 B1450610 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1630906-45-4](/img/structure/B1450610.png)

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a chemical compound with the formula C₁₃H₂₃N₂O₄ . It has a molecular weight of 542.33 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 542.33 .Aplicaciones Científicas De Investigación

1. Osteoporosis Treatment

A study by Mounier et al. (2020) emphasized the significance of N-arylsufonamides with a diazaspiro[4,4]nonane nucleus in the treatment of osteoporosis. These compounds inhibit the guanine nucleotide exchange activity of DOCK5, essential for bone resorption by osteoclasts, without impairing bone formation. This finding indicates a promising avenue for developing new antiosteoporotic drugs that specifically target osteoclast adhesion onto the bone without affecting osteoblasts, potentially offering a therapeutic solution that preserves bone formation (Mounier et al., 2020).

2. Antihypertensive Properties

Research by Clark et al. (1983) discovered the antihypertensive properties of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in spontaneously hypertensive rats. This study pinpointed compound 21 as a highly potent antihypertensive agent, revealing its effectiveness predominantly due to peripheral alpha 1-adrenoceptor blockade. This finding opens up prospects for developing new antihypertensive medications based on this compound structure (Clark et al., 1983).

3. Anticonvulsant Activity

He et al. (2010) synthesized a series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones and evaluated their anticonvulsant activity. The study found significant protection against convulsions in tested models, with compound 6 t displaying remarkable efficacy and a high protection index in the maximal electroshock (MES) test. This positions these compounds as potential candidates for new anticonvulsant drugs (He et al., 2010).

4. Analgesic Effects

The compound LXM-10, a spirocyclopiperazinium salt compound, was found to exhibit significant antinociceptive effects in mouse models, as reported by Yue et al. (2007). This compound demonstrated dose-response effects in the abdominal constriction test and the hot-plate test, indicating its potential as a new analgesic. Its mechanism involves peripheral neuronal nicotinic and muscarinic acetylcholine receptors, distinct from opioid receptors or alpha(2)-adrenergic receptors (Yue et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves the reaction of tert-butyl 1,6-diaminohexane-6-carboxylate with oxalic acid in the presence of a suitable solvent.", "Starting Materials": [ "tert-butyl 1,6-diaminohexane-6-carboxylate", "oxalic acid", "suitable solvent" ], "Reaction": [ "Dissolve tert-butyl 1,6-diaminohexane-6-carboxylate and oxalic acid in a suitable solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the resulting solid and wash with a suitable solvent.", "Dry the solid under vacuum to obtain Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate." ] } | |

Número CAS |

1630906-45-4 |

Fórmula molecular |

C14H24N2O6 |

Peso molecular |

316.35 g/mol |

Nombre IUPAC |

tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid |

InChI |

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |

Clave InChI |

GRZFMGYVCOFCAQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.C(=O)(C(=O)O)O |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCC2(C1)CCN2.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

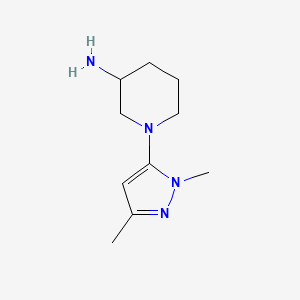

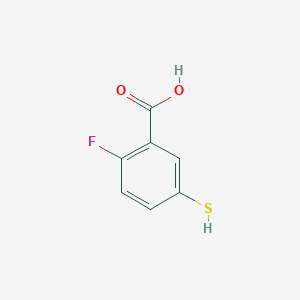

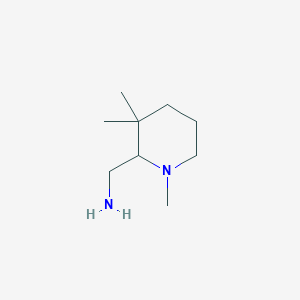

![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)